5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5/c1-12-7(9-5-11-12)4-13-3-6(8)2-10-13/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRBADZWAMVMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1H-pyrazole with a suitable triazole precursor under controlled conditions. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent on the pyrazole ring can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cycloaddition Reactions: The triazole and pyrazole rings can engage in cycloaddition reactions with other unsaturated compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromo group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could produce an N-oxide derivative .
Scientific Research Applications
Medicinal Chemistry
This compound exhibits significant potential in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.
Antimicrobial Activity
Research has shown that derivatives of triazoles, including this compound, possess antimicrobial properties. They have been evaluated against various bacterial strains and fungi, demonstrating effectiveness that positions them as potential candidates for new antimicrobial agents .
Anticancer Properties
Studies indicate that triazole derivatives can inhibit cancer cell proliferation. Specifically, the incorporation of a pyrazole moiety has been linked to enhanced anticancer activity. For instance, compounds similar to 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole have been tested in vitro against different cancer cell lines, showing promising results in reducing cell viability .
Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. Certain studies suggest that it may inhibit specific enzymes involved in metabolic pathways associated with disease states, making it a candidate for further research in drug development .
Agricultural Applications
The compound's ability to act as a fungicide makes it valuable in agricultural settings.
Fungicidal Activity
This compound has shown efficacy against various plant pathogens. Its application in crop protection can help manage diseases caused by fungi, thus improving yield and quality of agricultural products .
Materials Science
In materials science, this compound's unique properties lend themselves to applications in polymer chemistry and nanotechnology.
Polymer Synthesis
The incorporation of triazole units into polymer structures can enhance their thermal stability and mechanical properties. Research is ongoing to explore how compounds like this compound can be used to synthesize advanced materials with improved performance characteristics .
Nanotechnology Applications
There is emerging interest in using this compound in the synthesis of nanoparticles for drug delivery systems. The ability to modify surface properties via triazole functionalities could lead to more effective targeting mechanisms in therapeutic applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of liver alcohol dehydrogenase by binding to the active site and preventing substrate access . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and reported functionalities of analogous compounds:
Key Comparative Insights
Halogen Effects: The bromine substituent in the target compound enhances molecular weight and lipophilicity compared to chlorine-containing analogs (e.g., ).
Functional Group Diversity: The thione group in 4-[(E)-4-bromo-benzylideneamino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione introduces hydrogen-bonding capability, unlike the target compound’s methylpyrazole group. This could enhance solubility or receptor affinity.
Bioactivity Considerations :
- While the target compound lacks reported bioactivity, its structural analog in exhibits antimicrobial activity , suggesting that substitution patterns (e.g., thiazole rings, halogen placement) are critical for biological efficacy .
Synthetic and Commercial Status :
- The target compound is discontinued , whereas derivatives like those in and remain research candidates. This highlights challenges in scalability or stability for brominated triazoles.
Biological Activity
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on diverse research findings, providing a comprehensive overview of its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyrazole moiety, which is known to enhance biological activity through various mechanisms. Its molecular formula is , and it possesses a molecular weight of approximately 257.09 g/mol.
Research indicates that compounds containing triazole and pyrazole structures often exhibit diverse biological activities. The mechanisms through which this compound exerts its effects include:
- Anticancer Activity : The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. It targets multiple cancer-related pathways, including those involving topoisomerase II and EGFR (epidermal growth factor receptor) .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Anticancer Studies
A study evaluating the anticancer properties of similar triazole derivatives revealed that compounds with structural similarities to this compound exhibited significant antiproliferative effects against breast cancer (MDA-MB-231) cells. The compounds induced morphological changes indicative of apoptosis at concentrations as low as 1 μM and enhanced caspase-3 activity significantly at higher concentrations .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | Apoptosis induction |
| Compound B | HepG2 | 15 | Topoisomerase inhibition |
| Compound C | PC-3 | 20 | EGFR inhibition |
Antimicrobial Studies
In vitro studies have demonstrated that this compound exhibits considerable antibacterial activity against several strains. The growth inhibition zones were measured using the disk diffusion method.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 100 |
| Escherichia coli | 14 | 100 |
| Bacillus subtilis | 17 | 100 |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Breast Cancer Treatment : A clinical trial involving pyrazole derivatives showed promising results in reducing tumor size in patients with advanced breast cancer after a treatment regimen incorporating these compounds .
- Antibiotic Resistance : In a study focusing on antibiotic-resistant bacterial strains, the incorporation of triazole-based compounds demonstrated enhanced efficacy compared to conventional antibiotics, suggesting a potential for overcoming resistance mechanisms .
Q & A
Q. What are the established synthetic routes for 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole?
The synthesis typically involves cyclocondensation and functionalization strategies. For example:
- Cyclocondensation : Ethyl acetoacetate, phenylhydrazine, and DMF-DMA react to form pyrazole intermediates, followed by bromination at the 4-position of the pyrazole ring .
- Triazole Formation : 1-methyl-1H-1,2,4-triazole derivatives are synthesized via Huisgen cycloaddition (click chemistry) using copper catalysts, as seen in hybrid triazole-pyrazole systems .
- Methylene Bridging : The pyrazole and triazole moieties are linked via a methylene group using alkylation or nucleophilic substitution reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., bromine at pyrazole C4, methyl group at triazole N1) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H···N, π-π stacking) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups like C-Br (~550 cm⁻¹) and triazole C-N stretches .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screening may involve:
- Enzyme Inhibition Assays : Testing against targets like carbonic anhydrase or prostaglandin synthase, based on structural analogs .
- Antimicrobial Screening : Disk diffusion or microdilution methods, referencing pyrazole-triazole hybrids with antibacterial activity .
- Cytotoxicity Studies : MTT assays on cancer cell lines, given the bioactivity of similar triazole derivatives .
Advanced Questions
Q. How can synthetic yields be optimized for this compound?
Optimization strategies include:
- Catalyst Screening : Copper(I) iodide in click chemistry improves triazole ring formation efficiency (e.g., 61% yield in hybrid synthesis) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation kinetics .
- Temperature Control : Reactions at 50–120°C balance speed and side-product formation .
Q. What intermolecular interactions stabilize its crystal structure?
X-ray studies reveal:
- Hydrogen Bonding : N–H···N and C–H···O interactions between triazole/pyrazole rings and adjacent molecules .
- π-π Stacking : Aromatic rings (e.g., pyrazole and triazole) align with centroid distances of 3.5–4.0 Å .
- Halogen Bonding : Bromine participates in C–Br···N contacts (3.2–3.5 Å), influencing lattice stability .
Q. How do structural modifications impact its biological activity?
Structure-activity relationship (SAR) insights:
- Bromine Substitution : Enhances lipophilicity and target binding (e.g., angiotensin II antagonism in biphenyl-tetrazole analogs) .
- Methylene Linker Flexibility : Shorter linkers reduce steric hindrance, improving enzyme inhibition (observed in triazole-thiazole hybrids) .
- Triazole Methyl Group : Increases metabolic stability compared to unmethylated analogs .
Q. What computational methods predict its binding modes with biological targets?
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposition above 200°C (TGA data for related pyrazoles) .
- Photodegradation : Brominated analogs are light-sensitive; storage in amber vials is recommended .
- Hydrolytic Stability : Susceptible to acidic/basic conditions due to the triazole ring; neutral pH buffers are advised .
Methodological Notes
- Contradictions in Synthesis : Some routes use phosphorous oxychloride for cyclization , while others prefer milder conditions (e.g., Cu catalysis) . Optimal methods depend on target purity and scale.
- Data Gaps : Direct pharmacological data for this compound are limited; inferences are drawn from structurally related analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
